![molecular formula C24H27N3O4 B6133384 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6133384.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxadiazole ring, and a propanamide moiety
Preparation Methods
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide involves multiple steps:
Starting Materials: The synthesis begins with 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride.
Reaction Conditions: The initial reaction is carried out in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide.
Further Reactions: This intermediate is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base.
Chemical Reactions Analysis
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxin and oxadiazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly in the treatment of Alzheimer’s disease due to its ability to inhibit cholinesterase enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets:
Cholinesterase Inhibition: The compound inhibits cholinesterase enzymes, which play a crucial role in the breakdown of acetylcholine.
Pathways Involved: The inhibition of cholinesterase enzymes affects the cholinergic signaling pathway, which is essential for memory and learning processes.
Comparison with Similar Compounds
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide can be compared with other similar compounds:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring but differs in its sulfonamide group.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: This compound has a similar benzodioxin ring but features an ethanone group instead of the oxadiazole and propanamide moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-16-5-4-6-18(13-16)14-23-26-25-22(31-23)9-10-24(28)27(3)17(2)19-7-8-20-21(15-19)30-12-11-29-20/h4-8,13,15,17H,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKDIBQAEUGTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=C(O2)CCC(=O)N(C)C(C)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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